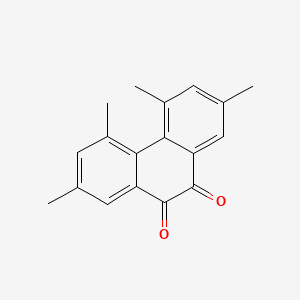
2,4,5,7-Tetramethylphenanthrene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5,7-Tetramethylphenanthrene-9,10-dione is an organic compound with the molecular formula C18H18O2 It is a derivative of phenanthrene, characterized by the presence of four methyl groups at positions 2, 4, 5, and 7, and two ketone groups at positions 9 and 10
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,7-Tetramethylphenanthrene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4,5,7-tetramethylphenanthrene.
Oxidation: The key step in the synthesis is the oxidation of 2,4,5,7-tetramethylphenanthrene to introduce the ketone groups at positions 9 and 10. This can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,5,7-Tetramethylphenanthrene-9,10-dione undergoes various types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic substitution reactions can introduce new functional groups at specific positions on the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents, and sulfonating agents.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2,4,5,7-Tetramethylphenanthrene-9,10-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,5,7-Tetramethylphenanthrene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo redox reactions, interact with cellular components, and modulate biological processes. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: The parent compound without the methyl and ketone substitutions.
1,2,3,4-Tetramethylphenanthrene: A similar compound with methyl groups at different positions.
9,10-Phenanthrenequinone: A compound with ketone groups at positions 9 and 10 but without the methyl substitutions.
Uniqueness
2,4,5,7-Tetramethylphenanthrene-9,10-dione is unique due to the specific arrangement of methyl and ketone groups, which imparts distinct chemical and physical properties
Properties
CAS No. |
17825-38-6 |
|---|---|
Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
2,4,5,7-tetramethylphenanthrene-9,10-dione |
InChI |
InChI=1S/C18H16O2/c1-9-5-11(3)15-13(7-9)17(19)18(20)14-8-10(2)6-12(4)16(14)15/h5-8H,1-4H3 |
InChI Key |
SPGRRQBIIDFRSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C(=O)C3=CC(=CC(=C32)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



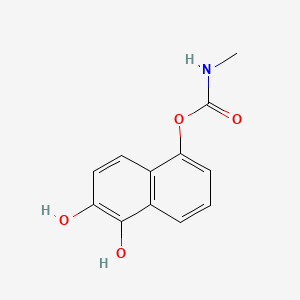
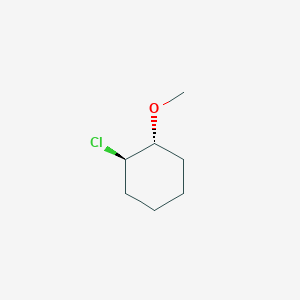
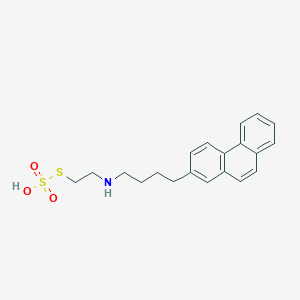


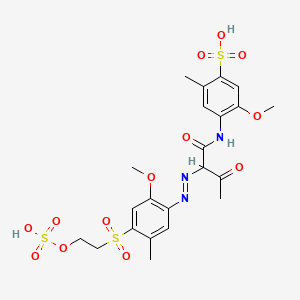
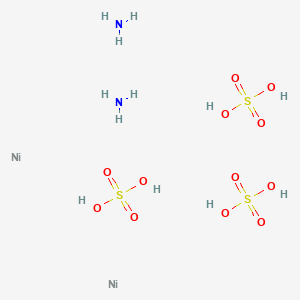
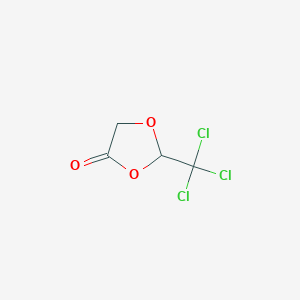

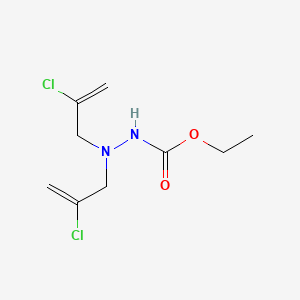
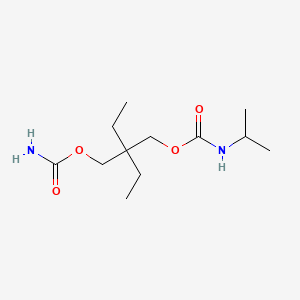
![2,8-Dioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-ethoxy-](/img/structure/B14702408.png)
![2-ethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B14702410.png)
